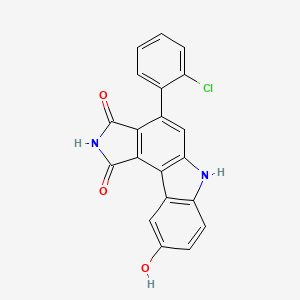

CID 4616292

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

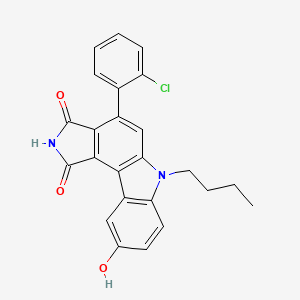

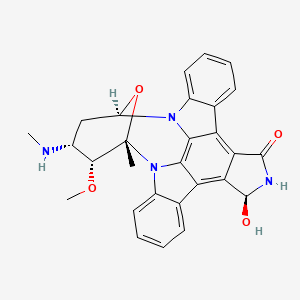

UCN-01, également connu sous le nom de 7-hydroxystaurosporine, est un composé indolocarbazole initialement isolé de cultures de bactéries de l'espèce Streptomyces. Il est structurellement similaire à la staurosporine mais possède un groupe hydroxyle supplémentaire sur le cycle lactame. UCN-01 agit comme un inhibiteur compétitif de l'ATP ciblant plusieurs kinases, notamment la protéine kinase C, les kinases dépendantes des cyclines et la kinase de contrôle 1. Il a montré une activité antitumorale préclinique et clinique significative .

Méthodes De Préparation

UCN-01 peut être synthétisé à partir de UCN-02 par un processus d'isomérisation. La solution contenant UCN-02 est acidifiée pour la convertir en UCN-01, qui est ensuite récupérée de la solution acidifiée . Une autre méthode implique la fermentation d'un micro-organisme du genre Streptomyces, qui produit UCN-01 dans le milieu de culture. Le composé peut également être synthétisé à partir de la staurosporine par un processus chimique en trois étapes impliquant l'oxydation dans une solution de diméthylsulfoxyde et une solution aqueuse alcaline .

Analyse Des Réactions Chimiques

UCN-01 subit diverses réactions chimiques, notamment :

Oxydation : UCN-01 peut être oxydé pour former différents dérivés.

Réduction : Il peut être réduit dans des conditions spécifiques pour donner d'autres composés.

Substitution : UCN-01 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres. Les réactifs couramment utilisés dans ces réactions comprennent le diméthylsulfoxyde, les solutions aqueuses alcalines et divers agents oxydants et réducteurs.

4. Applications de la recherche scientifique

UCN-01 a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier l'inhibition des protéines kinases et la régulation du cycle cellulaire.

Biologie : UCN-01 est utilisé dans la recherche pour comprendre les points de contrôle du cycle cellulaire et les mécanismes d'apoptose.

Médecine : Il s'est avéré prometteur comme agent anticancéreux, en particulier en association avec des agents dommageables à l'ADN.

5. Mécanisme d'action

UCN-01 inhibe la protéine kinase C et la kinase dépendante des cyclines 2, conduisant à l'accumulation de cellules en phase G1 et à l'induction de l'apoptose. Il inhibe également la kinase de contrôle 1, qui joue un rôle crucial dans la réponse aux dommages de l'ADN. En annulant l'arrêt du cycle cellulaire induit par les dommages de l'ADN, UCN-01 sensibilise les cellules tumorales aux agents dommageables à l'ADN. L'activation de la voie de la kinase de protéines activée par le mitogène est nécessaire pour l'induction transcriptionnelle de p21, un inhibiteur de la kinase dépendante des cyclines, qui est essentiel pour l'arrêt du cycle cellulaire induit par UCN-01 .

Applications De Recherche Scientifique

UCN-01 has a wide range of scientific research applications:

Chemistry: It is used as a tool to study protein kinase inhibition and cell cycle regulation.

Biology: UCN-01 is employed in research to understand cell cycle checkpoints and apoptosis mechanisms.

Medicine: It has shown promise as an anticancer agent, particularly in combination with DNA-damaging agents.

Mécanisme D'action

UCN-01 inhibits protein kinase C and cyclin-dependent kinase 2, leading to the accumulation of cells in the G1 phase and the induction of apoptosis. It also inhibits checkpoint kinase 1, which plays a crucial role in DNA damage response. By abrogating DNA damage-induced cell cycle arrest, UCN-01 sensitizes tumor cells to DNA-damaging agents. The activation of the mitogen-activated protein kinase pathway is required for the transcriptional induction of p21, a cyclin-dependent kinase inhibitor, which is essential for UCN-01-induced cell cycle arrest .

Comparaison Avec Des Composés Similaires

UCN-01 est similaire à d'autres composés indolocarbazoles tels que la staurosporine et la N-benzoyl staurosporine. UCN-01 possède un groupe hydroxyle supplémentaire unique sur le cycle lactame, ce qui améliore sa sélectivité et sa puissance en tant qu'inhibiteur de kinase. Contrairement à la staurosporine, qui inhibe une large gamme de kinases, UCN-01 présente une plus grande sélectivité pour la protéine kinase C, les kinases dépendantes des cyclines et la kinase de contrôle 1 . D'autres composés similaires comprennent le CGP 41251, qui cible également la protéine kinase C mais possède des propriétés pharmacocinétiques différentes .

Propriétés

Numéro CAS |

121569-61-7 |

|---|---|

Formule moléculaire |

C28H26N4O4 |

Poids moléculaire |

482.5 g/mol |

Nom IUPAC |

(2S,3R,4R,6S,18S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |

InChI |

InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18+,25-,27+,28+/m1/s1 |

Clé InChI |

PBCZSGKMGDDXIJ-NAZMMJNKSA-N |

SMILES isomérique |

C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)NC)OC |

SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |

SMILES canonique |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

7-hydroxy-staurosporine 7-hydroxystaurosporine UCN 01 UCN 02 UCN-01 UCN-02 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: UCN-01 is a potent inhibitor of several serine/threonine kinases, including protein kinase C (PKC) isoforms [, , , ], cyclin-dependent kinases (CDKs) 2, 4, and 6 [, , ], checkpoint kinases Chk1 and Chk2 [, , , , , , ], and phosphatidylinositol 3-kinase (PI3K)-related kinases such as ataxia-telangiectasia mutated (ATM) [].

ANone:

ANone: The provided research articles primarily focus on the biological activity and pharmacokinetic properties of UCN-01, rather than its material compatibility and stability. Therefore, we cannot provide information on this aspect based on the given research.

ANone: UCN-01 itself is not known to possess catalytic properties. It acts as an inhibitor of various kinases, effectively blocking their catalytic activity. This inhibitory action forms the basis for its potential applications as an anticancer agent.

A: One study employed computational docking models to elucidate the binding interactions between UCN-01 and human α1-acid glycoprotein (hAGP) []. These models provided insights into the molecular basis for the exceptionally high binding affinity of UCN-01 to hAGP, which has significant implications for its pharmacokinetic properties [].

A: UCN-01 is a derivative of staurosporine, a natural product known for its potent but non-selective kinase inhibitory activity. The 7-hydroxy group in UCN-01 contributes to its enhanced selectivity for certain kinases, particularly PKC isoforms [].

ANone: The research articles primarily focus on the biological activity and pharmacokinetic properties of UCN-01, rather than its stability and formulation.

- Liposomal Encapsulation: One study investigated encapsulating UCN-01 in liposomes to overcome its extensive binding to hAGP []. Results indicated that liposomal encapsulation effectively reduced hAGP binding and sustained UCN-01 release, potentially improving its pharmacokinetic profile [].

ANone: The provided research articles do not explicitly address SHE regulations. As UCN-01 is an investigational drug, specific SHE regulations would be subject to guidelines set forth by relevant regulatory agencies in different countries.

ANone:

ANone:

ANone:

ANone:

ANone:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)

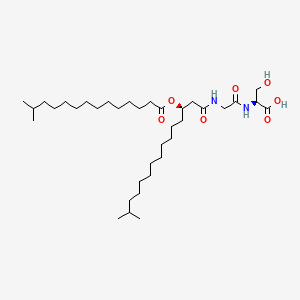

![3-hydroxy-2-[[2-[[14-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxypentadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1683285.png)

![4-Bromo-7-(2-chlorophenyl)-13-(hydroxymethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-ol](/img/structure/B1683289.png)